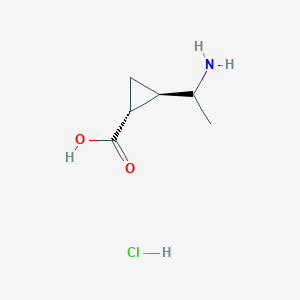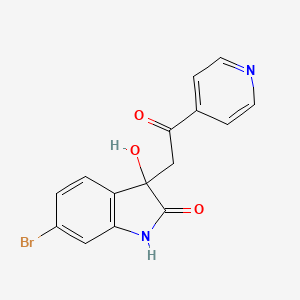
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. This compound has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is not fully understood. However, studies have shown that it can inhibit certain enzymes and receptors, which play a crucial role in the development and progression of various diseases. It has also been shown to modulate the activity of certain signaling pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the activity of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is its versatility. It can be easily modified to synthesize other pyrazole derivatives, which have shown potential applications in various fields of research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole. One of the potential areas of research is the synthesis of new pyrazole derivatives, which can have improved properties and applications. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential applications in various diseases. Additionally, the development of new methods for the synthesis and purification of this compound can improve its accessibility and availability for research purposes.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with butyl glycidyl ether and sodium hydride in dimethylformamide. The reaction mixture is then heated to 80°C for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole has shown potential applications in scientific research. It has been used as a building block for the synthesis of other pyrazole derivatives, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a ligand for the synthesis of metal complexes, which have shown potential applications in catalysis and material science.
Propriétés
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKUDWQMFKPJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2949570.png)
![2-Pyridin-3-yl-1-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2949572.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)
![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2949575.png)


![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)


![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)



![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)